3,4-Difluoroanisole
Overview
Description
3,4-Difluoroanisole, with the chemical formula C7H6F2O , is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its fluorine and methoxy functional groups . It is also referred to as 3,4-Difluoromethoxybenzene .
Scientific Research Applications
3,4-Difluoroanisole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
3,4-Difluoroanisole is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3,4-Difluoroanisole are currently unknown . More research is needed to determine which pathways are affected and the downstream effects of these interactions.
Pharmacokinetics
It’s known that the compound has a molecular weight of 14412 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoroanisole typically involves the reaction of 3,4-difluorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Comparison with Similar Compounds
4-Bromo-3,5-difluoroanisole: Used in the preparation of difluorophenacyl analogs and aminopyridine N-oxides.
2,3-Difluoroanisole: Another fluorinated anisole with different substitution patterns and reactivity.
Uniqueness: 3,4-Difluoroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms in the 3 and 4 positions, along with a methoxy group, makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,2-difluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVNUCNUTYYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340878 | |
Record name | 3,4-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115144-40-6 | |
Record name | 1,2-Difluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns associated with the metalation of 3,4-Difluoroanisole and how can they be mitigated?
A: Research has shown that the lithiated anion of this compound can undergo exothermic decomposition at temperatures above -47°C. [] This decomposition poses a significant thermal hazard, particularly during reactions involving metalation and subsequent acylation. The decomposition was observed to have a peak adiabatic temperature rise rate of 120°C/min. [] To mitigate this hazard, Magnesium Chloride (MgCl2) can be introduced to the reaction. MgCl2 stabilizes the reactive lithiated species, thereby reducing the decomposition rate and enhancing safety during synthesis. [] This stabilization strategy has proven successful even at larger scales, demonstrating its practicality for industrial applications. []
Q2: Can you provide insights into the conformational behavior of this compound?
A: While the provided abstracts don't offer detailed conformational insights, the title of the second research article suggests that this compound exhibits different rotamers. [] These rotamers likely arise from the different possible orientations of the methoxy group relative to the aromatic ring. Advanced spectroscopic techniques like two-color resonant two-photon mass-analyzed threshold ionization spectroscopy can be employed to study these rotamers and their energetic differences. [] Understanding the conformational landscape of this molecule can be crucial for comprehending its interactions in chemical reactions and biological systems.
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